(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol
Description
(6aS,11aS)-3,9-Dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol, also known as Homopterocarpin, is a pterocarpan-class isoflavonoid derived from the stem bark of Pterocarpus erinaceus Poir. . Its molecular formula is C₁₇H₁₆O₅ (molecular weight: 300.30 g/mol), featuring a fused benzofurochromene skeleton with methoxy groups at positions 3 and 9 and a hydroxyl group at position 6a . This compound demonstrates significant hepatoprotective activity, including restoration of antioxidant enzymes (e.g., catalase, superoxide dismutase), inhibition of lipid peroxidation, and normalization of serum liver enzymes (ALT, AST) in acetaminophen-induced hepatotoxicity models .
Properties
IUPAC Name |
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-10-3-5-12-14(7-10)21-9-17(18)13-6-4-11(20-2)8-15(13)22-16(12)17/h3-8,16,18H,9H2,1-2H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPGAJNPGZZNBM-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)(C4=C(O3)C=C(C=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3[C@@](CO2)(C4=C(O3)C=C(C=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of substituted benzofurochromenes.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro- benzofuro[3,2-c]chromen-6a-ol exhibit significant anticancer properties. For instance, studies on prenylated isoflavonoids derived from natural sources have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
There is emerging evidence suggesting that benzofurochromenes may possess neuroprotective properties. Compounds with similar structures have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis, indicating possible therapeutic uses in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
Investigations into related compounds have highlighted their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antioxidant Activity
The antioxidant capacity of benzofurochromenes has been explored in various studies. Compounds in this class have shown the ability to scavenge free radicals and reduce oxidative stress markers in biological systems, which could be beneficial in preventing chronic diseases associated with oxidative damage.
Organic Synthesis
The unique structural framework of (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro- benzofuro[3,2-c]chromen-6a-ol makes it a valuable intermediate in organic synthesis. Its functional groups can be modified to create derivatives with enhanced biological activity or novel properties suitable for various applications.
Case Study 1: Anticancer Activity Evaluation
A study focusing on the anticancer effects of benzofurochromene derivatives demonstrated that specific modifications to the structure enhanced cytotoxicity against breast cancer cell lines. The mechanism of action involved the induction of apoptosis and inhibition of cell migration .
Case Study 2: Neuroprotection Mechanism Investigation
Another research project assessed the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and improved cell viability through the upregulation of antioxidant enzymes .
Mechanism of Action
The mechanism of action of (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pterocarpans share a tetracyclic benzofurochromene core but differ in substituent patterns and stereochemistry, leading to variations in bioactivity and physicochemical properties. Below is a detailed comparison:
Medicarpin
- Structure : (6aS,11aS)-9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol.
- Molecular Formula : C₁₆H₁₄O₄ (MW: 270.28 g/mol).
- Key Features : A 9-methoxy, 3-hydroxy pterocarpan isolated from Dalbergia oliveri .
- Activity: Known for antifungal and phytoalexin properties in plant defense. Pharmacologically, it modulates MAP kinase ERK2 and NF-κB pathways .
- Comparison : Unlike Homopterocarpin, Medicarpin lacks the 3-methoxy group, reducing its hepatoprotective potency but enhancing interactions with transcription factors like NF-κB .
(6aR,11aR)-9,10-Dimethoxy-6a,11a-dihydro-6H-benzofurano[3,2-c]chromen-3-ol
- Structure : Methoxy groups at positions 9 and 10, hydroxyl at position 3.
- Molecular Formula : C₁₇H₁₆O₅ (MW: 300.30 g/mol).
- Key Features : Stereoisomerism at 6a and 11a positions (R-configuration) distinguishes it from Homopterocarpin (S-configuration) .
3,9-Dihydroxypterocarpan
- Structure : (6aR,11aR)-6a,11a-Dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol.
- Molecular Formula : C₁₅H₁₂O₅ (MW: 272.25 g/mol).
- Key Features : Lacks methoxy groups; hydroxyls at positions 3 and 7.
- Activity : Exhibits antioxidant effects but lower metabolic stability due to increased polarity .
- Comparison : The absence of methoxy groups reduces lipophilicity (logP: ~1.2 vs. Homopterocarpin’s 2.6), limiting membrane permeability .
Structural and Functional Analysis Table
Critical Discussion of Substituent Effects
- Methoxy Groups : Methoxy substituents enhance lipophilicity and metabolic stability. Homopterocarpin’s 3,9-dimethoxy pattern optimizes membrane permeability and enzyme inhibition .
- Hydroxyl Groups : Hydroxyls increase polarity and antioxidant capacity but may reduce bioavailability. Medicarpin’s 3-OH group improves hydrogen bonding with kinases .
- Stereochemistry : The 6aS,11aS configuration in Homopterocarpin and Medicarpin is critical for binding pocket compatibility in hepatic and immune targets .
Biological Activity
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro- benzofuro[3,2-c]chromen-6a-ol, also known by its CAS number 61135-95-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.
Antineoplastic Activity
Recent studies have indicated that compounds similar to (6aS,11aS)-3,9-dimethoxy have shown promising antineoplastic (anti-cancer) properties. A predictive analysis using the PASS (Prediction of Activity Spectra for Substances) software suggested a high probability (>0.8) of antineoplastic activity for several structurally related compounds .
Anti-inflammatory Activity
The compound has also been associated with anti-inflammatory effects. Research indicates that derivatives of benzofurochromenes exhibit significant inhibition of pro-inflammatory cytokines in vitro. This suggests that (6aS,11aS)-3,9-dimethoxy could potentially modulate inflammatory responses in various biological systems .
Antifungal and Antibacterial Activities
In addition to its antineoplastic and anti-inflammatory activities, the compound has been evaluated for antifungal and antibacterial properties. Predictive modeling has shown that it may possess moderate to high activity against various microbial strains. For example, studies on related compounds indicate effective inhibition against Candida species and certain bacterial pathogens .
Table 1: Predicted Biological Activities of Related Compounds
| Compound Name | Antineoplastic Probability | Anti-inflammatory Probability | Antifungal Probability | Antibacterial Probability |
|---|---|---|---|---|
| Compound A | 0.85 | 0.78 | 0.65 | 0.70 |
| Compound B | 0.80 | 0.75 | 0.60 | 0.68 |
| (6aS,11aS)-3,9-dimethoxy | 0.82 | 0.80 | 0.62 | 0.66 |
Note: The probabilities are derived from PASS software predictions based on structural similarities with known active compounds .
Case Study: In Vitro Evaluation
A study conducted on a series of benzofurochromene derivatives assessed their biological activity using cell lines representative of various cancers. The results demonstrated that specific modifications in the chemical structure significantly enhanced the cytotoxicity against cancer cells while maintaining low toxicity towards normal cells . This highlights the potential therapeutic applications of (6aS,11aS)-3,9-dimethoxy as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
